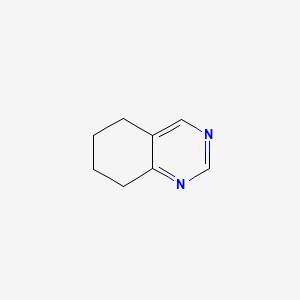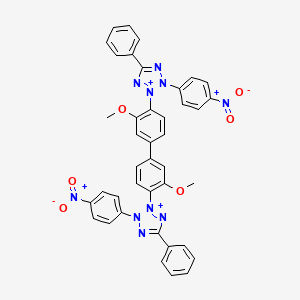
Nitroblue tetrazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitro blue tetrazolium(2+) is an organic cation.
Colorless to yellow dye that is reducible to blue or black formazan crystals by certain cells; formerly used to distinguish between nonbacterial and bacterial diseases, the latter causing neutrophils to reduce the dye; used to confirm diagnosis of chronic granulomatous disease.
Aplicaciones Científicas De Investigación
Lipoprotein Separation
- NBT is used as a prestain for the separation of serum lipoproteins via polyacrylamide disc electrophoresis. It has been found effective in demonstrating major lipoprotein bands and identifying additional α- and β3-lipoprotein bands (Segal, Putman, Levi, & Lewis, 1974).
Studying Neutrophil Physiology
- NBT is valuable in studying neutrophil physiology, particularly in the context of phagocytosis and the factors affecting it. Its ability to form a particulate object of phagocytosis while functioning as a visible marker has been notable (Segal, 1974).
Investigating Thyroid Cell Polarity
- In thyroid research, NBT has been used to demonstrate redox systems, particularly in thyroid follicular cells. Its reduction has been observed along the apical membrane of the follicular cell, making it a useful marker of thyroid-cell polarity (Sande, Ketelbant-Balasse, Schell-Frederick, & Dumont, 1982).
Forensic Medicine Applications
- NBT is used in forensic medicine for establishing intravital lesions and areas of ischemic changes in the skin and muscles during autopsies (Kis’, 2013).
Detecting Bacterial Infections
- In medical diagnostics, the NBT test has been applied to detect bacterial infections, especially in uraemic and immunosuppressed renal transplant patients (Wollman, David, Brennan, Lewy, Stenzel, Rubin, & Miller, 1972).
Studying Chronic Granulomatous Disease
- NBT testing has been instrumental in researching chronic granulomatous disease, revealing abnormalities in NBT oxidation and bacterial killing, suggesting a pattern of sex-modified autosomal recessive inheritance (Chandra, Cope, & Soothill, 1969).
Histochemical Applications
- The histochemical nitroblue tetrazolium reduction test has been used in differential diagnosis of acute infections. It helps in identifying the state of neutrophil dysfunction and differentiating bacterial from viral infections (Humbert, Marks, Hathaway, & Thoren, 1971).
Propiedades
Número CAS |
7695-60-5 |
|---|---|
Nombre del producto |
Nitroblue tetrazolium |
Fórmula molecular |
C40H30N10O6+2 |
Peso molecular |
746.7 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium |
InChI |
InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2 |
Clave InChI |
JPXMTWWFLBLUCD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |
Otros números CAS |
7695-60-5 |
Sinónimos |
Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



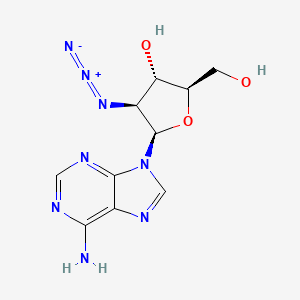
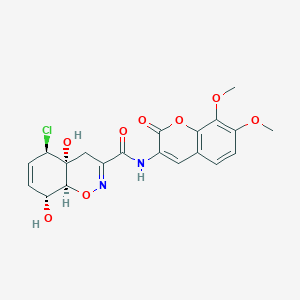
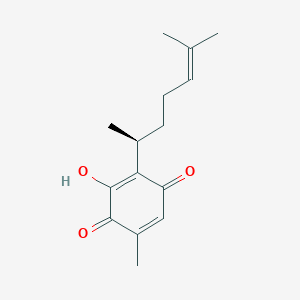
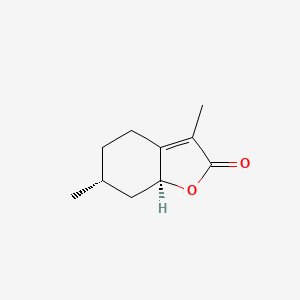
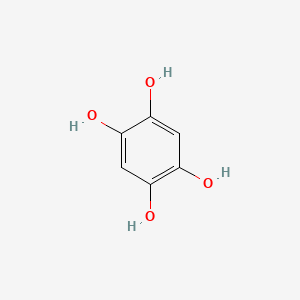
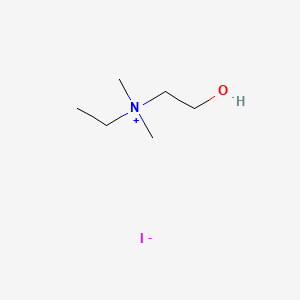
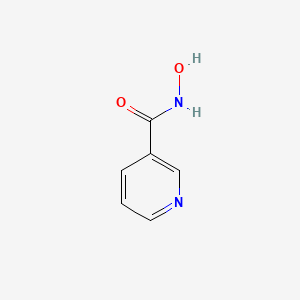

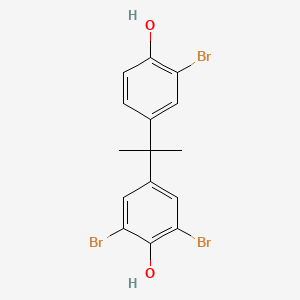
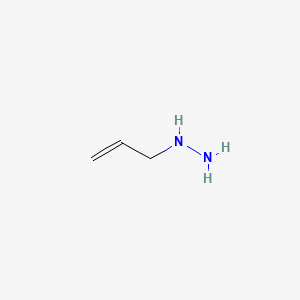
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)
![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)
